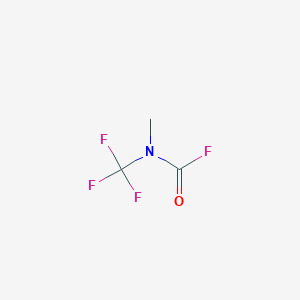

Methyl(trifluoromethyl)carbamyl fluoride

Description

Properties

CAS No. |

61699-96-5 |

|---|---|

Molecular Formula |

C3H3F4NO |

Molecular Weight |

145.06 g/mol |

IUPAC Name |

N-methyl-N-(trifluoromethyl)carbamoyl fluoride |

InChI |

InChI=1S/C3H3F4NO/c1-8(2(4)9)3(5,6)7/h1H3 |

InChI Key |

FOBKSUPWJRWVJI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)F)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl(trifluoromethyl)carbamyl fluoride with structurally or functionally related compounds, focusing on synthesis, stability, and reactivity.

Table 1: Key Properties of this compound and Analogs

*Estimated properties based on structural analogs.

Stability and Reactivity

- Hydrolysis Resistance : this compound and bis(trifluoromethyl)carbamyl fluoride resist hydrolysis at room temperature due to the electron-withdrawing CF₃ group stabilizing the carbonyl. In contrast, dimethylcarbamyl fluoride hydrolyzes more readily under similar conditions .

- Thermal Decomposition : Pyrolysis of bis(trifluoromethyl)carbamyl fluoride at 575°C yields perfluoro-2-azapropene (CF₃N=CF₃), while this compound may produce mixed fluorinated imines (e.g., CF₃N=CH₃) .

Q & A

Q. What are the established synthesis methods for methyl(trifluoromethyl)carbamyl fluoride, and what factors influence yield optimization?

this compound is primarily synthesized via electrochemical fluorination (ECF) of precursors like dimethylaminocarbamyl chloride. Key variables include precursor concentration, voltage, and reaction conditions. For example, yields range from 4% to 37%, with optimal results achieved at lower concentrations of dimethylcarbamyl chloride (0.1 M) . Methodological optimization should prioritize controlled voltage (5–7 V) and inert atmospheres to minimize side products like perfluoro-2-azapropene .

Q. How does this compound behave under hydrolytic conditions?

The compound is hydrolysis-resistant at room temperature but decomposes in aqueous bases or heated water. For stability studies, use anhydrous solvents (e.g., THF or DCM) and avoid prolonged exposure to moisture. Hydrolysis pathways yield COF₂ and (CF₃)₂NH, confirmed via gas chromatography and IR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

- LCMS/HPLC : Retention times (e.g., 1.05 minutes under SMD-TFA50 conditions) and mass spectra (e.g., m/z 755 [M+H]⁺) are critical for purity assessment .

- NMR : ¹⁹F NMR resolves trifluoromethyl groups (δ −70 to −75 ppm), while ¹H NMR detects methyl groups (δ 1.2–1.5 ppm) .

- Elemental analysis : Validate fluorine content (>65% by weight) to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound?

Use gloveboxes or fume hoods to prevent inhalation of toxic fluoride byproducts. Reactivity with mercury and moisture necessitates inert storage (argon/vacuum-sealed containers). Refer to toxicological guidelines for fluorinated compounds, emphasizing respiratory protection and emergency neutralization (e.g., aqueous base traps) .

Advanced Research Questions

Q. How do pyrolysis conditions influence decomposition pathways of this compound?

Pyrolysis at 575°C under nitrogen yields perfluoro-2-azapropene (CF₃N=CF₃, 96% yield). However, introducing activated charcoal shifts the product to (CF₃)NCF=NCF₂ via radical recombination . Advanced studies should employ TGA-MS to track real-time decomposition and optimize catalysts for selective product formation.

Q. What contradictions exist in reported reactivity data, and how can they be resolved?

Discrepancies arise in halogen-exchange reactions: While the compound resists AlCl₃/SnCl₂-mediated exchanges, some studies report partial Cl/F substitution under high-pressure CO. To resolve this, replicate experiments using in situ FTIR to monitor intermediate formation and validate via isotopic labeling (e.g., ¹⁸F tracking) .

Q. What mechanistic insights explain its electrophilic reactivity in carbamyl fluoride formation?

The reaction proceeds via cationic intermediates (e.g., [(CF₃)₂NCO]⁺), where fluoride ion attack displaces chloride. Computational studies (DFT) support a two-step mechanism: (1) ECF-generated fluorocarbocation stabilization and (2) nucleophilic fluoride addition. Kinetic isotope effects (KIEs) confirm rate-determining fluorination .

Q. How can this compound be utilized in multi-step organic syntheses?

As a fluorinated building block , it enables:

- Amide coupling : React with aryl amines (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidin-5-amine) using HATU/DMAP catalysis to form bioactive pyrrolopyridazine derivatives .

- Esterification : Alcohols (e.g., benzyl alcohol) yield stable esters under mild conditions (rt, 12h), characterized by LCMS .

Data Contradiction Analysis

Q. Why do electrochemical fluorination yields vary significantly across studies?

Yield discrepancies (4–37%) stem from precursor purity and solvent choice. For example, dimethylcarbamyl chloride contaminated with moisture reduces yields by promoting hydrolysis. Rigorous drying (molecular sieves) and anhydrous HF as a co-solvent improve reproducibility .

Q. How does the presence of activated charcoal alter pyrolysis products?

Activated charcoal acts as a radical scavenger , redirecting decomposition from CF₃N=CF₃ to (CF₃)NCF=NCF₂. This is confirmed by EPR studies detecting CF₃• radicals, which recombine on the charcoal surface. Advanced experimental designs should incorporate inert additives to modulate product selectivity .

Methodological Recommendations

- Synthetic Optimization : Use low-concentration precursors (≤0.1 M) and monitor voltage stability during ECF .

- Reactivity Studies : Pair kinetic experiments with computational modeling (e.g., Gaussian 16) to predict intermediate stability .

- Safety Compliance : Implement real-time fluoride sensors (e.g., ion-selective electrodes) in reaction setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.